1-Bromo-2,5-dimethyl-4-nitrobenzene
Overview
Description
1-Bromo-2,5-dimethyl-4-nitrobenzene is an organic compound with the molecular formula C₈H₈BrNO₂. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, two methyl groups, and a nitro group. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2,5-dimethyl-4-nitrobenzene can be synthesized through electrophilic aromatic substitution reactions. The process typically involves the bromination of 2,5-dimethyl-4-nitrobenzene. The reaction is carried out using bromine in the presence of a catalyst such as iron(III) bromide or aluminum bromide. The reaction conditions include maintaining a controlled temperature and ensuring the proper molar ratios of reactants to achieve high yields .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistency and purity of the final product. Safety measures are also implemented to handle the hazardous nature of bromine and other reagents used in the synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2,5-dimethyl-4-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents such as tin(II) chloride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents like ethanol or water.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products Formed:
Nucleophilic Substitution: Products include 2,5-dimethyl-4-nitrophenol, 2,5-dimethyl-4-nitroaniline, and 2,5-dimethyl-4-nitrothiophenol.
Reduction: The major product is 1-bromo-2,5-dimethyl-4-aminobenzene.
Oxidation: The major product is 1-bromo-2,5-dimethyl-4-nitrobenzoic acid.
Scientific Research Applications
1-Bromo-2,5-dimethyl-4-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe to investigate the mechanisms of biological processes.
Medicine: It is used in the development of new drugs and as a reference compound in analytical chemistry.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-bromo-2,5-dimethyl-4-nitrobenzene involves its interaction with various molecular targets. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, forming a new bond with the benzene ring. In reduction reactions, the nitro group is reduced to an amino group, altering the electronic properties of the compound. These reactions are facilitated by the presence of catalysts and specific reaction conditions .
Comparison with Similar Compounds
1-Bromo-2,5-dimethyl-4-nitrobenzene can be compared with other similar compounds such as:
1-Bromo-4-nitrobenzene: Lacks the methyl groups, making it less sterically hindered and more reactive in certain reactions.
2-Bromo-4-nitrotoluene: Has only one methyl group, affecting its reactivity and physical properties.
1-Bromo-2,4-dinitrobenzene: Contains an additional nitro group, making it more electron-deficient and reactive towards nucleophiles.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various chemical and industrial applications.
Properties
IUPAC Name |
1-bromo-2,5-dimethyl-4-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-5-4-8(10(11)12)6(2)3-7(5)9/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGWQRRHGAQXGGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00356534 | |
Record name | 1-bromo-2,5-dimethyl-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00356534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15540-81-5 | |
Record name | 1-bromo-2,5-dimethyl-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00356534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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